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molecular formula C12H21BN2O2 B1376798 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1071496-88-2

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1376798
M. Wt: 236.12 g/mol
InChI Key: LWGNAJWTBRYFJZ-UHFFFAOYSA-N
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Patent
US08173812B2

Procedure details

3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (0.52 g) was added to a stirred suspension of sodium hydride (60% in oil, 0.096 g) in N,N-dimethylformamide (18 mL) at 0° C., and the resulting mixture was stirred at room temperature for 1 hour. The mixture was then cooled to 0° C., treated with 2-iodopropane (0.4 mL) and stirred at room temperature for 16 hours. The mixture was diluted with water (10 mL) and concentrated to low bulk under reduced pressure. The residue was extracted with ethyl acetate, and the combined extracts were washed with saturated aqueous sodium chloride solution and then dried over magnesium sulfate. The solvent was removed under reduced pressure to afford title compound (0.152 g).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:13]=[CH:12][NH:11][N:10]=2)[O:3]1.[H-].[Na+].I[CH:18]([CH3:20])[CH3:19]>CN(C)C=O.O>[CH:18]([N:11]1[CH:12]=[CH:13][C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]2)=[N:10]1)([CH3:20])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=NNC=C1)C
Name
Quantity
0.096 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to low bulk under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)N1N=C(C=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.152 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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